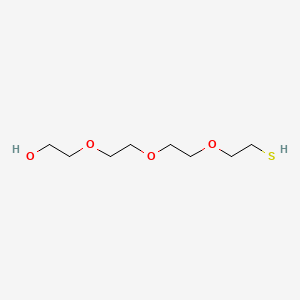

Thiol-PEG4-alcohol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h9,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKYNULPAQDGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440360 | |

| Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90952-27-5 | |

| Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90952-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Thiol-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Thiol-PEG4-alcohol (also known as 11-Mercapto-3,6,9-trioxaundecan-1-ol). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and materials science, owing to its discrete polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity, and its terminal thiol and hydroxyl groups that allow for versatile conjugation strategies. This document details a reliable synthesis protocol, purification methodologies, and key characterization data to assist researchers in the successful production and application of this important molecule.

Physicochemical and Characterization Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for assessing the quality and purity of the synthesized compound.

Table 1: Physicochemical Properties and Purity of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₈O₄S | [1][2] |

| Molecular Weight | 210.29 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Purity (by GC) | ≥95% to 99.85% | [1][2][3] |

| Storage Conditions | -20°C, under an inert atmosphere (e.g., nitrogen or argon) | [3] |

Chemical Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process starting from the readily available tetraethylene glycol. The first step involves the selective activation of one of the terminal hydroxyl groups via tosylation. The subsequent step introduces the thiol functionality by reacting the tosylated intermediate with a thiolating agent. The overall workflow is depicted in the diagram below.

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound (Mercaptotetraethylene glycol)

This protocol is adapted from a literature procedure and outlines a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Tetraethylene Glycol Monotosylate

-

Reaction Setup: In a round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in a suitable solvent mixture such as tetrahydrofuran (B95107) (THF) and water.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Base: Slowly add a solution of sodium hydroxide (B78521) (NaOH) (0.33 equivalents) in water to the reaction mixture while stirring.

-

Addition of Tosyl Chloride: Add a solution of p-toluenesulfonyl chloride (TsCl) (0.1 equivalents) in THF dropwise to the cooled solution. The slow addition is crucial to favor the formation of the monotosylated product.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Pour the reaction mixture into deionized water. Extract the aqueous layer with dichloromethane (B109758) (DCM). Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude tetraethylene glycol monotosylate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound from Tetraethylene Glycol Monotosylate

-

Reaction Setup: Combine the crude tetraethylene glycol monotosylate (1 equivalent) and thiourea (1.06 equivalents) in absolute ethanol (B145695) in a round-bottom flask equipped with a reflux condenser.

-

First Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., argon) and maintain for 24 hours. This forms the isothiouronium salt intermediate.

-

Cooling and Hydrolysis: After 24 hours, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (3 equivalents) in a 9:1 (v/v) mixture of absolute ethanol and water.

-

Second Reflux: Heat the mixture to reflux under an inert atmosphere for 3 hours to hydrolyze the intermediate and form the free thiol.

-

Acidification and Isolation: Cool the reaction to room temperature and acidify to pH 2 with concentrated hydrochloric acid. Filter to remove any precipitated salts and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.

Purification Process

The crude this compound is purified using flash column chromatography on silica (B1680970) gel to remove unreacted starting materials, byproducts, and any remaining salts. The purification workflow is illustrated below.

Caption: Purification workflow for this compound.

Purification by Flash Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a suitable solvent system. A common eluent for this compound is a mixture of ethyl acetate and absolute ethanol, often in a 10:1 ratio. A gradient elution may be employed for better separation.

-

Fraction Collection: Collect fractions of the eluate.

-

Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. A suitable stain for visualization on TLC is potassium permanganate.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a clear to pale yellow oil. A typical reported yield for the final product after purification is around 83.3%.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The spectrum should show characteristic signals for the ethylene (B1197577) glycol backbone protons (typically a complex multiplet between 3.5 and 3.8 ppm), the methylene (B1212753) protons adjacent to the thiol group (a doublet of triplets around 2.70 ppm), and the thiol proton itself (a triplet around 1.62 ppm).

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with characteristic peaks for the carbons in the PEG chain and the carbon bearing the thiol group.

-

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound (210.29 g/mol ).

-

Chromatography:

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product. Commercial suppliers often report purities of ≥95% to over 99% as determined by GC.[1][2][3]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful technique for purity assessment and can be used to separate the target compound from impurities.

-

This guide provides a solid foundation for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and solvents involved in these procedures. The specific reaction conditions and purification parameters may require optimization based on the scale of the synthesis and the desired final purity.

References

An In-Depth Technical Guide to the Hydrophilicity of Thiol-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Thiol-PEG4-alcohol (HS-(CH₂)₂-(OCH₂CH₂)₄-OH). While direct quantitative data for this specific molecule is not extensively published, this document synthesizes available information on its expected behavior, provides analogous data from similar short-chain polyethylene (B3416737) glycol (PEG) thiols, and details the experimental protocols for characterizing its hydrophilicity.

This compound is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification.[1][2] Its core value lies in the combination of a terminal thiol group, which allows for covalent attachment to noble metal surfaces (like gold) or maleimide-functionalized molecules, and a tetraethylene glycol (PEG4) spacer capped with a hydroxyl group.[2][3][4] This PEG4 spacer is the primary determinant of the molecule's hydrophilicity, rendering surfaces and conjugated molecules more water-soluble and biocompatible.[3]

Core Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₁₈O₄S | [3] |

| Molecular Weight | ~210.3 g/mol | [3] |

| CAS Number | 90952-27-5 | [3] |

| Appearance | Liquid | [5] |

Quantitative Assessment of Hydrophilicity

Water Solubility

The presence of the four ethylene (B1197577) glycol repeat units makes this compound highly soluble in aqueous solutions.[3][6] Short-chain PEGs are known for their high water solubility.[7][8] While a precise value in g/L is not published, it is expected to be miscible or at least highly soluble in water and other polar organic solvents.[9]

Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity (hydrophobicity). A negative LogP value indicates hydrophilicity. While an experimentally determined LogP for this compound is not available, a calculated LogP (cLogP) can be estimated using computational tools. Given its structure with a short alkyl chain and a hydrophilic PEG chain, the cLogP is expected to be negative, signifying its preference for the aqueous phase. For comparison, related short-chain functionalized PEGs exhibit negative LogP values.

| Compound | Estimated/Analogous LogP | Notes |

| This compound | < 0 (Predicted) | The hydrophilic PEG chain is expected to dominate over the short alkyl and thiol components. |

| Related Short-Chain PEG-thiols | Negative values | Studies on similar molecules indicate a hydrophilic character.[10] |

Water Contact Angle of Self-Assembled Monolayers (SAMs)

When this compound is used to form a self-assembled monolayer on a gold surface, the resulting surface is expected to be highly hydrophilic. The water contact angle is a direct measure of this property, with lower angles indicating greater hydrophilicity. For oligo(ethylene glycol)-terminated alkanethiols, the water contact angle is influenced by the packing density and conformation of the OEG chains.

| Surface | Advancing Water Contact Angle (θ°) | Reference |

| SAM of HS(CH₂)₁₁(OCH₂CH₂)₆OH on Gold | < 10° | [11] |

| SAM of HS(CH₂)₁₅CONH−(CH₂CH₂)₆−H on Gold | ~38-40° | [7] |

| SAM of a related OEG-thiol on Gold | ~30-40° | [8][12] |

| Expected for this compound SAM on Gold | < 40° | Inferred from the behavior of similar short-chain OEG-thiols. The high density and hydration of the PEG chains create a hydrophilic surface. |

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the hydrophilicity of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

This protocol is adapted from the shake-flask method, a standard procedure for LogP determination.

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Ultrapure water (pre-saturated with n-octanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Separatory funnel

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for quantification

-

Vortex mixer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the aqueous phase (e.g., PBS) at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

Add equal volumes of the aqueous stock solution and the water-saturated n-octanol to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the analyte.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully collect a sample from both the aqueous and the n-octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method. Since this compound lacks a strong chromophore, derivatization or a universal detection method like Charged Aerosol Detection (CAD) with HPLC may be necessary.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The LogP is the base-10 logarithm of P: LogP = log10(P)

-

Measurement of Water Contact Angle of a this compound SAM on Gold

This protocol describes the formation of a self-assembled monolayer (SAM) and the subsequent measurement of its wettability.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a gold film)

-

This compound

-

Anhydrous ethanol (B145695)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

-

Contact angle goniometer

-

Ultrapure water

Procedure:

-

Substrate Preparation:

-

Clean the gold substrate by immersing it in Piranha solution for 5-10 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with ultrapure water and then with ethanol.

-

Dry the substrate under a stream of nitrogen.

-

-

SAM Formation:

-

Prepare a dilute solution of this compound in anhydrous ethanol (e.g., 1 mM).

-

Immerse the clean, dry gold substrate in the thiol solution for a sufficient time to allow for monolayer formation (typically 12-24 hours).

-

After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.

-

Dry the substrate again under a stream of nitrogen.

-

-

Contact Angle Measurement:

-

Place the SAM-modified substrate on the stage of the contact angle goniometer.

-

Dispense a small droplet of ultrapure water (typically 1-5 µL) onto the surface.

-

Use the goniometer's software to measure the static contact angle at the three-phase (solid-liquid-air) interface.

-

Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.

-

Logical and Experimental Workflows

The hydrophilicity of this compound is a critical attribute in its application for the surface modification of nanoparticles, particularly in the context of drug delivery and diagnostics. A hydrophilic surface prevents nanoparticle aggregation in biological media and reduces non-specific protein adsorption (bio-fouling), thereby increasing circulation time and biocompatibility.

Workflow for Nanoparticle Functionalization and Hydrophilicity Characterization

The following diagram illustrates the workflow for functionalizing gold nanoparticles (AuNPs) with this compound and subsequently characterizing the impact on their hydrophilicity and stability.

Caption: Workflow for AuNP functionalization and characterization.

This workflow demonstrates how the inherent hydrophilicity of this compound is transferred to the nanoparticle surface, leading to improved properties for biomedical applications.

Impact of Hydrophilicity on Protein Adsorption

The hydrophilic and flexible nature of the PEG chains creates a steric barrier on the surface of a material, which physically prevents the close approach of proteins. Furthermore, the tightly bound water molecules within the PEG layer are entropically unfavorable to be displaced by adsorbing proteins. This combined effect significantly reduces non-specific protein adsorption.

Caption: Mechanism of reduced protein adsorption on a PEGylated surface.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound, CAS 90952-27-5 | AxisPharm [axispharm.com]

- 3. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 90952-27-5 | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Biocompatible nanoparticles self-assembled by PEGylated polyphosphoesters for combination of photodynamic therapy and hypoxia-activated chemotherapy against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and kinetic properties of laterally stabilized, oligo(ethylene glycol)-containing alkylthiolates on gold: A modular approach | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. broadpharm.com [broadpharm.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Thiol-PEG4-alcohol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG4-alcohol, a heterobifunctional linker, is a cornerstone in modern bioconjugation and drug delivery research. Its unique structure, featuring a terminal thiol group and a hydroxyl group separated by a hydrophilic tetraethylene glycol (PEG) spacer, offers remarkable versatility for covalently linking molecules and modifying surfaces. The thiol group provides a reactive handle for attachment to maleimides, gold surfaces, and other thiol-reactive moieties, while the hydroxyl group can be further functionalized or used as a point of attachment. The PEG spacer enhances aqueous solubility and reduces non-specific protein binding, making it an ideal component in complex biological systems. This guide provides a comprehensive overview of this compound, including its physicochemical properties, key applications, and detailed experimental protocols.

Core Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its effective application. The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C8H18O4S | [1][2] |

| Molecular Weight | 210.29 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically >95% (can be up to 98.24%) | [1][2] |

| Storage Conditions | -20°C, stored under an inert atmosphere (e.g., nitrogen) | [1][2] |

Key Applications and Experimental Protocols

This compound is a versatile tool with broad applications in bioconjugation, nanotechnology, and pharmacology. This section details its primary uses and provides specific experimental protocols.

Functionalization of Gold Nanoparticles

The strong affinity of the thiol group for gold makes this compound an excellent choice for functionalizing gold nanoparticles (AuNPs). This process, often referred to as PEGylation, imparts a hydrophilic shell to the nanoparticles, which enhances their stability in biological media and reduces clearance by the reticuloendothelial system.

Experimental Protocol: Functionalization of Citrate-Capped Gold Nanoparticles

This protocol describes the ligand exchange process for functionalizing pre-synthesized citrate-capped gold nanoparticles with this compound.

Materials:

-

Citrate-capped gold nanoparticles (AuNPs) in aqueous solution

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Prepare this compound Solution: Prepare a stock solution of this compound in DMSO or ethanol at a concentration of 1-10 mg/mL.

-

Incubation: To the citrate-capped AuNP solution, add the this compound solution to achieve a final concentration that provides a significant molar excess of the thiol linker relative to the surface area of the AuNPs. A common starting point is a concentration of 10-100 µM.

-

Ligand Exchange: Gently mix the solution and allow it to incubate at room temperature for 12-24 hours with gentle stirring or shaking to facilitate the displacement of citrate (B86180) ions by the thiol linker.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. For example, 20 nm AuNPs can be pelleted at approximately 20,000 x g for 30 minutes.

-

Washing: Carefully remove the supernatant containing excess this compound and resuspend the nanoparticle pellet in PBS.

-

Repeat Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound linker.

-

Final Resuspension: After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for storage or downstream applications.

Bioconjugation via Thiol-Maleimide Chemistry

The thiol group of this compound reacts specifically with maleimide (B117702) groups to form a stable thioether bond. This highly efficient and selective reaction is widely used to conjugate proteins, peptides, and other biomolecules.

Experimental Protocol: Conjugation to a Maleimide-Activated Protein

This protocol outlines the general procedure for conjugating this compound to a protein that has been functionalized with a maleimide group.

Materials:

-

Maleimide-activated protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Degassed buffers

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Prepare this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mM).

-

Protein Preparation: Dissolve the maleimide-activated protein in a degassed buffer at a pH between 7.2 and 7.5. The buffer should be free of any thiol-containing reagents.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. To prevent oxidation of the thiol, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound is a valuable building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG linker component of this compound provides the necessary spacing and flexibility for the PROTAC to effectively bridge the target protein and an E3 ubiquitin ligase.

Experimental Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to a ligand for the target protein and a ligand for an E3 ligase.

General Steps:

-

Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is typically activated to facilitate coupling with the first ligand. Common activation strategies include conversion to a tosylate, mesylate, or a halide.

-

Coupling with the First Ligand: The activated this compound is then reacted with the first ligand (either the target protein ligand or the E3 ligase ligand), which has a complementary reactive group (e.g., an amine or a hydroxyl group).

-

Deprotection/Activation of the Thiol Group (if necessary): If the thiol group was protected during the initial steps, it is now deprotected.

-

Coupling with the Second Ligand: The free thiol group is then reacted with the second ligand, which has been functionalized with a thiol-reactive group, such as a maleimide or a haloacetyl group.

-

Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.

Visualizing the Molecular Structure and Logic

To better understand the structure and functional components of this compound, a graphical representation is provided below.

Caption: A diagram illustrating the functional components of this compound.

This logical diagram showcases the distinct functional ends of the molecule and their respective reactivities, which are central to its utility in various biochemical applications.

Conclusion

This compound is an indispensable tool for researchers in the life sciences. Its well-defined structure, coupled with the distinct reactivities of its terminal functional groups and the beneficial properties of the PEG spacer, provides a robust and versatile platform for a wide range of applications, from the development of advanced drug delivery systems to the synthesis of novel therapeutic modalities like PROTACs. The experimental protocols provided in this guide serve as a starting point for the practical application of this valuable chemical linker. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions for specific substrates are paramount for successful outcomes.

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, critical components in modern bioconjugation and drug delivery systems. We will delve into their core structure, functional advantages, and pivotal role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). This document outlines the impact of PEG chain length on the physicochemical and pharmacokinetic properties of bioconjugates, supported by quantitative data and detailed experimental protocols for their application and analysis.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two distinct reactive functional groups at their termini.[1] This dual functionality is crucial for the sequential and specific conjugation of two different molecules, a foundational principle in the construction of complex bioconjugates like ADCs.[1][2] The general structure consists of a flexible polyethylene glycol chain of varying length, flanked by two different reactive moieties (X and Y), allowing for controlled, stepwise conjugation reactions.

The PEG component itself confers several significant advantages, including:

-

Increased Hydrophilicity: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous environments, mitigating aggregation and improving stability.[3][4]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer plasma half-life.[3][5]

-

Reduced Immunogenicity: The PEG chain can act as a "stealth" shield, protecting the conjugated molecule from recognition by the immune system and reducing the potential for an immunogenic response.[2]

The choice of a heterobifunctional PEG linker, particularly the nature of its functional groups and the length of the PEG chain, is a critical design parameter that profoundly influences the efficacy, stability, and overall performance of the final bioconjugate.[1][3]

Core Concepts and Structure

The fundamental architecture of a heterobifunctional PEG linker allows for the precise connection of two different molecular entities. This is a key feature in advanced therapeutic design, such as in ADCs where an antibody is linked to a cytotoxic payload.[6]

Caption: Core structure of a heterobifunctional PEG linker.

Common Functional Groups

The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive functional groups. The selection of these groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., proteins, small molecule drugs).[7]

| Functional Group | Reactive Towards | Resulting Bond | Key Characteristics |

| NHS Ester | Primary Amines (-NH₂) | Amide | Highly efficient at neutral to slightly alkaline pH; forms stable bonds.[8][9] |

| Maleimide (B117702) | Thiols (-SH) | Thioether | Highly specific reaction with thiols at pH 6.5-7.5.[10][] |

| Carboxylic Acid (-COOH) | Amines (-NH₂) | Amide | Requires activation (e.g., with EDC/NHS) to react with amines. |

| Azide (-N₃) | Alkynes | Triazole | Used in "click chemistry" for highly specific and efficient conjugation. |

| Aldehyde/Ketone | Hydrazides, Aminooxy | Hydrazone, Oxime | Forms bonds under mild conditions. |

Role in Antibody-Drug Conjugates (ADCs)

Heterobifunctional PEG linkers are instrumental in the design and development of ADCs. In a typical ADC, a monoclonal antibody is linked to a potent cytotoxic drug. The linker's role is to ensure the stable attachment of the drug to the antibody in circulation and to facilitate its release once the ADC has reached its target cancer cell.[2][12]

Caption: Generalized mechanism of action for an ADC.

The incorporation of a PEG linker in an ADC construct offers several benefits:

-

Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG linker helps to solubilize the ADC, preventing aggregation and improving its stability in the bloodstream.[3][10] This allows for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[3]

-

Improved Pharmacokinetics: The PEG chain increases the ADC's size, which can lead to a longer circulation half-life by reducing clearance.[3][13]

-

Modulated Potency: The length of the PEG linker can influence the ADC's potency. While longer linkers generally improve in vivo performance, they can sometimes hinder in vitro potency by creating steric hindrance.[3][4]

Quantitative Data on PEG Linker Properties

The length of the PEG chain is a critical parameter that can be adjusted to optimize the properties of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.

Effect of PEG Linker Length on ADC Pharmacokinetics

| PEG Length | Key Pharmacokinetic Effect | Observation |

| Short (e.g., PEG2-PEG4) | Faster Clearance, Shorter Half-Life | Can lead to reduced in vivo efficacy due to rapid clearance. May be suitable for payloads that do not require prolonged exposure.[3] |

| Intermediate (e.g., PEG8-PEG12) | Slower Clearance, Longer Half-Life | Often shows a significant improvement in in vivo efficacy. Represents a balanced approach for many ADCs.[3] Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[14] |

| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly Prolonged Half-Life | Can lead to the highest in vivo efficacy. Beneficial when maximum exposure is required.[3] |

Effect of PEG Molecular Weight on Drug Solubility

| PEG Molecular Weight | Effect on Solubility | Observation |

| Increasing MW | Higher Phase Solubility | Increasing PEG molecular weight from 6,000 to 20,000 Da resulted in higher phase solubility of the drug simvastatin.[15] |

| PEG Modification | Enhanced Water Solubility | Introduction of a PEG chain led to a decrease in the LogD7.4 value from -2.64 to -4.23, indicating a considerable improvement in water solubility.[16] |

Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs

| PEG Length | Effect on Cytotoxicity | Observation |

| PEG4 | Generally maintains high potency. | - |

| 4 kDa PEG | 4.5-fold reduction in cytotoxicity. | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[4] |

| 10 kDa PEG | 22-fold reduction in cytotoxicity. | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of heterobifunctional PEG linkers in bioconjugation.

Protocol for Two-Step ADC Conjugation (NHS-Ester and Maleimide Chemistry)

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using a heterobifunctional NHS-PEG-Maleimide linker.

Caption: Workflow for a two-step ADC conjugation.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

NHS-PEG-Maleimide linker

-

Thiol-containing drug payload

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction buffers (e.g., 0.1 M Sodium bicarbonate, pH 8.3-8.5 for NHS reaction; PBS, pH 6.5-7.5 for maleimide reaction)

-

Reducing agent (e.g., TCEP or DTT), if antibody reduction is needed to generate free thiols

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

Step 1: Reaction of Antibody with NHS-PEG-Maleimide Linker

-

Prepare Solutions:

-

Adjust pH: Adjust the pH of the antibody solution to 8.3-8.5 using a suitable buffer like 0.1 M sodium bicarbonate. This is the optimal pH for the NHS ester-amine reaction.[8][18]

-

Conjugation:

-

Purification: Remove the excess, unreacted linker using a desalting column (SEC) or dialysis, exchanging the buffer to one suitable for the subsequent maleimide reaction (e.g., PBS, pH 6.5-7.5).[17]

Step 2: Conjugation of the Maleimide-Activated Antibody with Thiol-Containing Drug

-

Prepare Drug Solution: Dissolve the thiol-containing drug in DMSO or DMF.

-

Conjugation:

-

Immediately add the drug solution to the purified maleimide-activated antibody solution, typically at a slight molar excess relative to the available maleimide groups.[17]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if the drug is light-sensitive.[10][17]

-

-

Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol, such as cysteine.

-

Final Purification: Purify the final ADC to remove unreacted drug, excess quenching reagent, and any aggregates. This is typically achieved using SEC, Hydrophobic Interaction Chromatography (HIC), or a combination of methods.[17][19]

Protocol for Characterization of ADCs by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[1][2]

Materials:

-

HPLC system with a UV detector

-

HIC column (e.g., Butyl or Phenyl-based)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, potentially with a small percentage of isopropanol)

Procedure:

-

System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

-

Sample Preparation: Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

Injection: Inject the sample onto the column.

-

Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-60 minutes).

-

Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength corresponding to the absorbance maximum of the drug payload, if applicable.

-

Data Analysis:

-

Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).

-

Integrate the peak areas for each species.

-

Calculate the average DAR by taking the weighted average of the peak areas.

-

Protocol for Mass Spectrometry Analysis of PEGylated Proteins

Mass spectrometry (MS) is used to confirm the identity and determine the molecular weight of the final conjugate, providing information on the success of the conjugation and the distribution of PEGylated species.[6][20]

Materials:

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

Appropriate LC column for protein separation (e.g., reversed-phase C4 or C8)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Optional: Post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) to simplify complex spectra.[21]

Procedure:

-

Sample Preparation: Desalt the PEGylated protein sample to remove non-volatile salts.

-

LC Separation: Inject the sample into the LC-MS system. Separate the components using a suitable gradient of Mobile Phase A and B.

-

MS Analysis:

-

Acquire mass spectra in positive ion mode over an appropriate m/z range.

-

The polydispersity of the PEG linker and the multiple charge states of the protein will result in a complex spectrum.

-

-

Data Deconvolution:

-

Use specialized software (e.g., Bayesian protein reconstruction tools) to deconvolute the complex raw spectrum into a zero-charge mass spectrum.[6]

-

This will reveal the mass of the intact conjugate and the distribution of different species (e.g., different numbers of PEG chains or drugs attached).

-

Conclusion

Heterobifunctional PEG linkers are indispensable tools in modern drug development and bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics.[6] Their unique dual-functional nature allows for precise and controlled conjugation, while the PEG chain itself imparts crucial benefits such as improved solubility, stability, and pharmacokinetics.[1][2] The rational selection of linker length and functional groups, guided by quantitative data and robust experimental validation, is paramount to optimizing the performance and therapeutic index of next-generation therapies like ADCs. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working to harness the full potential of these versatile molecular bridges.

References

- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sciex.com [sciex.com]

- 7. agilent.com [agilent.com]

- 8. interchim.fr [interchim.fr]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. neb.com [neb.com]

- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 21. ingenieria-analitica.com [ingenieria-analitica.com]

An In-depth Technical Guide to the Reactivity of Thiol-PEG4-alcohol with Maleimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity between Thiol-PEG4-alcohol and maleimides, a cornerstone reaction in bioconjugation and drug development. This document details the core chemistry, influencing factors, potential side reactions, and experimental protocols to empower researchers in designing and executing robust conjugation strategies.

Core Chemistry: The Thiol-Maleimide Michael Addition

The conjugation of a thiol group, such as that in this compound, to a maleimide (B117702) proceeds through a Michael addition reaction.[1][2] In this mechanism, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[2] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1] This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it an ideal method for the site-selective modification of molecules.[1][2]

The high reactivity of the maleimide's double bond is attributed to the ring strain and the cis-conformation of the two carbonyl groups.[1] This inherent reactivity allows the conjugation to proceed efficiently in polar solvents like water, dimethyl sulfoxide (B87167) (DMSO), or N,N'-dimethylformamide (DMF) without the need for a catalyst, as these solvents facilitate the formation of the reactive thiolate ion.[1]

Key Parameters Influencing the Reaction

The efficiency, rate, and specificity of the this compound and maleimide reaction are highly dependent on several experimental parameters. Careful control of these factors is crucial for maximizing the yield of the desired conjugate while minimizing side reactions.

pH

The pH of the reaction buffer is the most critical factor governing the thiol-maleimide conjugation.[2] The optimal pH range for this reaction is between 6.5 and 7.5 .[1][2] Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently with the maleimide. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1]

-

Below pH 6.5: The concentration of the reactive thiolate species is reduced, leading to a significantly slower reaction rate.[3]

-

Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[1][2] Additionally, the competitive reaction with primary amines (e.g., lysine (B10760008) residues in proteins) becomes more prominent.[1]

Temperature

The reaction rate is temperature-dependent.[3]

-

Room Temperature (20-25°C): This is the most common temperature for thiol-maleimide conjugations, typically leading to reaction completion within 30 minutes to 2 hours.[3]

-

4°C: Performing the reaction at a lower temperature can be beneficial for sensitive biomolecules, though it will require longer incubation times, often overnight.[3]

-

37°C: Elevated temperatures can accelerate the reaction, but may not be suitable for all molecules due to potential degradation.[3]

Reactant Molar Ratio

To drive the reaction to completion, a molar excess of the maleimide-functionalized component is generally used relative to the this compound.[3] A common starting point is a 10- to 20-fold molar excess of the maleimide reagent.[3] The optimal ratio should be determined empirically for each specific application to maximize conjugation efficiency and minimize unreacted starting materials.

Buffers and Solvents

The choice of buffer and solvent is critical for maintaining the optimal pH and ensuring the stability of the reactants.

-

Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at concentrations of 10-100 mM are commonly used.[3]

-

Thiol-Free Buffers: It is imperative to use buffers that are free of any thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with the this compound for reaction with the maleimide.[3]

-

Co-solvents: For maleimide reagents with poor aqueous solubility, the use of organic co-solvents like DMSO or DMF is often necessary.[4]

Potential Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is highly selective, several side reactions can occur, potentially leading to a heterogeneous product mixture or a loss of reactivity.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] This hydrolysis results in the formation of a maleamic acid, which is unreactive towards thiols.[1][2]

Mitigation:

-

Maintain the reaction pH within the optimal range of 6.5-7.5.[1]

-

Use freshly prepared solutions of the maleimide-functionalized molecule.[1]

-

Store maleimide-containing products at -20°C and allow them to fully equilibrate to room temperature before opening to prevent moisture condensation.[1]

Retro-Michael Reaction

The thiosuccinimide bond formed is not completely stable and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[5][6] This is a significant concern in in vivo applications, as the released maleimide can react with other endogenous thiols, such as glutathione (B108866) or albumin, leading to off-target effects.[6][7]

Mitigation:

-

Thiosuccinimide Ring Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to the corresponding maleamic acid derivative.[5] This creates a stable thioether linkage that is resistant to the retro-Michael reaction.[1][5] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period.[5] Electron-withdrawing groups on the maleimide nitrogen can accelerate this ring-opening hydrolysis.[8]

Thiazine (B8601807) Rearrangement

When a maleimide reacts with a molecule containing an N-terminal cysteine, a significant side reaction can occur. This involves an intramolecular rearrangement of the initial thiosuccinimide adduct to form a six-membered thiazine structure.[9][10] The rate of this rearrangement is pH-dependent, increasing at more basic pH values.[9][11]

Mitigation:

-

Perform the conjugation reaction under acidic conditions (around pH 5) to protonate the N-terminal amine and prevent the nucleophilic attack that initiates the rearrangement.[11] However, the purified conjugate must also be stored under acidic conditions to prevent subsequent rearrangement.[11]

-

Acetylate the N-terminal amine of the cysteine-containing molecule prior to conjugation.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the thiol-maleimide reaction to aid in experimental design.

Table 1: pH and Temperature Effects on Thiol-Maleimide Reaction

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing amine reactivity and maleimide hydrolysis. | [1][3] |

| < 6.5 | Reaction rate is significantly slower due to low thiolate concentration. | [3] | |

| > 7.5 | Increased rate of maleimide hydrolysis and reaction with primary amines. | [1][3] | |

| Temperature | 20-25°C (Room Temp) | Typical reaction time is 30 minutes to 2 hours. | [3] |

| 4°C | Slower reaction rate, often requiring overnight incubation. Recommended for sensitive molecules. | [3] | |

| 37°C | Faster reaction kinetics, but may not be suitable for all biomolecules. | [3] |

Table 2: Kinetic Data for Thiol-Maleimide Reactions

| Reactants | Condition | Second-Order Rate Constant (k₂) | Notes | Reference(s) |

| Thiol and Maleimide (general) | pH 7.0 | ~1000-fold faster than with amines | Demonstrates high chemoselectivity for thiols. | [1] |

| mAb-dienes and vcMMAE | pH 5.5, 20% DMSO | 2.6–77 M⁻¹s⁻¹ (Diels-Alder) | For comparison with an alternative maleimide reaction. | [12] |

| Thiol-maleimide Michael addition | - | ~500–700 M⁻¹s⁻¹ | General rate for Michael addition. | [12] |

| N-ethylmaleimide and 4-mercaptophenylacetic acid | pH 7.4, 37°C | Half-life of conversion (retro-Michael): 20-80 hours | In the presence of glutathione. | [13] |

| Ethynyl P(v) electrophiles and glutathione | pH 7.4 | ~0.47 M⁻¹s⁻¹ | For comparison with another thiol-reactive group. |

Experimental Protocols

General Protocol for Conjugation of this compound to a Maleimide-Functionalized Molecule

Materials:

-

This compound

-

Maleimide-functionalized molecule

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (10-100 mM, pH 7.0-7.5), degassed.[3]

-

(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds if conjugating to a protein.[3]

-

(Optional) Co-solvent: Anhydrous DMSO or DMF for poorly soluble maleimide reagents.[4]

-

Quenching Reagent: A solution of a small molecule thiol such as cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Procedure:

-

Prepare the this compound Solution: Dissolve the this compound in the degassed conjugation buffer. If conjugating to a protein with disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.

-

Prepare the Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in the appropriate solvent (conjugation buffer or a minimal amount of DMSO/DMF followed by dilution in the buffer).[1]

-

Conjugation Reaction: Add the maleimide solution to the this compound solution to achieve the desired molar ratio (typically a 10- to 20-fold molar excess of maleimide).[3] The addition should be done dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[3] The reaction vessel should be flushed with an inert gas (nitrogen or argon) and sealed to prevent oxidation of the thiol.[4]

-

Quenching (Optional): To consume any unreacted maleimide, a small molecule thiol can be added to the reaction mixture.

-

Purification: Purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as SEC, dialysis, or RP-HPLC.[3]

Protocol for Monitoring the Conjugation Reaction

Using Reverse-Phase HPLC (RP-HPLC):

-

System: An HPLC system equipped with a C18 column and a UV detector.[3]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[3]

-

Procedure:

-

Inject a small aliquot of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

-

Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[3]

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins and/or a wavelength specific to the maleimide-containing molecule if it has a chromophore).[3]

-

The unconjugated this compound, the unreacted maleimide reagent, and the final conjugate will have distinct retention times, allowing for the monitoring of the reaction progress.[3]

-

Mandatory Visualizations

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Caption: A typical experimental workflow for thiol-maleimide conjugation.

Caption: Overview of potential side reactions in thiol-maleimide chemistry.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. researchgate.net [researchgate.net]

- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | CoLab [colab.ws]

- 10. bachem.com [bachem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Storage and Stability of Thiol-PEG4-alcohol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the proper storage, handling, and stability of Thiol-PEG4-alcohol (HS-(CH₂CH₂O)₄-H). Adherence to these guidelines is critical for ensuring the material's integrity and performance in research and development applications, particularly in bioconjugation, drug delivery, and surface modification.

Overview of this compound

This compound is a heterobifunctional linker featuring a reactive thiol (-SH) group and a terminal hydroxyl (-OH) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group enables specific covalent attachment to various substrates, including maleimides, gold surfaces, and other thiols through disulfide exchange, while the hydroxyl group can be used for further chemical modification.[1][2][3] The PEG spacer enhances aqueous solubility, reduces non-specific binding, and provides flexibility.[2][3]

Storage and Handling Protocols

The stability of this compound is critically dependent on proper storage and handling. The primary cause of degradation is the oxidation of the thiol group.

Recommended Storage Conditions

To ensure long-term stability and prevent degradation, specific storage conditions must be maintained. The material is often a liquid or a low-melting solid, which can make it difficult to weigh and dispense directly.[4]

| Parameter | Recommendation | Rationale | Source |

| Temperature | Store at –20°C. Some suppliers recommend 4°C. | Minimizes oxidative and hydrolytic degradation pathways. | [1][2][4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The thiol group is highly susceptible to oxidation by atmospheric oxygen. | [4][5] |

| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and atmospheric oxygen. | [1][6] |

| Light | Protect from direct light. | Prevents potential light-induced degradation. | [1] |

| Form | Store as a neat material or as a stock solution in an anhydrous solvent. | Facilitates handling and minimizes exposure to contaminants. | [4] |

Handling and Stock Solution Preparation

Careful handling is essential to preserve the reactivity of the thiol group. Use of anhydrous solvents and inert atmosphere techniques are strongly recommended.

Experimental Protocol: Preparation of a Stock Solution

-

Equilibration: Allow the reagent vial to equilibrate to room temperature before opening. This crucial step prevents moisture from condensing inside the vial, which can lead to hydrolysis.[4][7]

-

Solvent Selection: Use an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[4]

-

Inert Atmosphere: To minimize air exposure, flush the vial with an inert gas like argon or nitrogen.[4]

-

Dissolution: Add the desired volume of anhydrous solvent to the vial to create a stock solution of a convenient concentration (e.g., 10-100 mM).

-

Mixing: Gently vortex or swirl the vial until the this compound is completely dissolved.

-

Storage of Stock Solution: Cap the stock solution vial with a septum. Store at -20°C or -80°C under an inert gas.[4][5] For dispensing, use a non-coring syringe to withdraw the required amount, maintaining the inert atmosphere.[4] A properly stored stock solution in anhydrous solvent can be stable for several months.[5][7]

Chemical Stability and Degradation Pathways

The primary point of instability in the this compound molecule is the thiol group. Understanding its degradation pathways is key to preventing loss of function.

Oxidation of the Thiol Group

The most significant degradation pathway for thiols is oxidation. In the presence of oxygen, especially at neutral to alkaline pH, the thiol group can be oxidized to form a disulfide bond, resulting in a homodimer of the PEG linker. This dimerization consumes the reactive thiol group, rendering it unavailable for its intended conjugation reaction.

Caption: Primary degradation pathway of this compound via oxidation.

Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids, which are irreversible and result in a complete loss of thiol reactivity.

Factors Influencing Stability

| Factor | Influence on Stability | Mitigation Strategy |

| Oxygen | The primary driver of thiol oxidation to disulfides and other species.[8] | Handle and store under an inert atmosphere (argon or nitrogen). Use degassed buffers for reactions. |

| pH | Oxidation rates increase significantly at neutral to alkaline pH (pH > 7) due to the formation of the more reactive thiolate anion (-S⁻). | Perform reactions at slightly acidic pH (6.5-7.0) if the conjugation chemistry allows. Store in anhydrous, non-buffered solvents. |

| Metal Ions | Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze thiol oxidation. | Use high-purity reagents and buffers. Consider adding a chelating agent like EDTA (1-10 mM) to reaction buffers.[7] |

| Temperature | Higher temperatures accelerate the rate of oxidation. | Store the material at –20°C or below. Perform reactions at controlled temperatures (e.g., 4°C or room temperature).[1][2][4] |

Recommended Workflow for Use and Stability Assessment

To ensure successful application and verify the integrity of the reagent, a systematic workflow is recommended.

Caption: Recommended workflow for handling and quality control.

Experimental Protocol: Quantification of Free Thiol Content (Ellman's Assay)

This protocol provides a method to determine the concentration of active, free thiol groups in a solution, which is a direct measure of the reagent's integrity.

-

Reagent Preparation:

-

Reaction Buffer: Prepare a phosphate (B84403) buffer (0.1 M, pH 8.0) containing 1 mM EDTA.

-

Ellman's Reagent Solution: Dissolve Ellman's Reagent (DTNB) in the reaction buffer to a final concentration of 4 mg/mL.

-

-

Standard Curve:

-

Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the reaction buffer.

-

-

Sample Preparation:

-

Dilute a small aliquot of the this compound stock solution in the reaction buffer to a concentration within the range of the standard curve.

-

-

Reaction:

-

To 50 µL of each standard and sample in a 96-well plate, add 200 µL of the Ellman's Reagent solution.

-

Incubate for 15 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Calculation:

-

Subtract the absorbance of a blank (buffer only) from all readings.

-

Plot the standard curve and determine the concentration of the this compound sample based on its absorbance. This confirms the percentage of active thiol in the stock.

-

This guide provides a framework for maintaining the stability and functionality of this compound. By implementing these storage, handling, and quality control procedures, researchers can ensure reliable and reproducible results in their applications.

References

- 1. This compound, CAS 90952-27-5 | AxisPharm [axispharm.com]

- 2. This compound, 90952-27-5 | BroadPharm [broadpharm.com]

- 3. Thiol-PEG-Alcohol | AxisPharm [axispharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Solubility of Thiol-PEG4-alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Thiol-PEG4-alcohol in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics derived from information on similar polyethylene (B3416737) glycol (PEG) derivatives and general chemical principles. Additionally, a detailed experimental protocol for determining solubility is provided to enable researchers to ascertain precise solubility values for their specific applications.

Introduction to this compound

This compound (HS-(CH2CH2O)4-OH) is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science.[1][2] Its structure comprises a terminal thiol (-SH) group, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl (-OH) group. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and conjugates derived from it.[1][3] At room temperature, this compound is a colorless to light yellow liquid.

Qualitative Solubility Profile

The solubility of this compound in organic solvents is primarily dictated by the PEG4 spacer. Generally, PEG derivatives exhibit good solubility in a range of polar and non-polar organic solvents.[4][5][6][7] The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on data for similar PEG compounds.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Notes |

| Amides | Dimethylformamide (DMF) | Soluble | Commonly used for preparing stock solutions. Anhydrous conditions are recommended to protect the thiol group.[2] |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A common solvent for PEG derivatives, suitable for preparing stock solutions. Anhydrous conditions are recommended.[2] |

| Chlorinated | Dichloromethane (DCM) | Soluble | PEG derivatives are generally highly soluble in chlorinated solvents.[4] |

| Chloroform | Soluble | Similar to DCM, high solubility is expected.[4] | |

| Alcohols | Methanol | Soluble | Good solubility is expected.[8] |

| Ethanol | Soluble | Good solubility is expected.[8] | |

| Isopropanol | Soluble | Solubility may be enhanced with gentle heating.[4] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | Good solubility is expected.[4] |

| Diethyl ether | Insoluble | PEGs are generally reported to be insoluble in diethyl ether.[5][7] | |

| Aromatics | Toluene (B28343) | Soluble | Solubility may be enhanced with gentle heating.[4] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For some solvents, such as toluene and isopropanol, solubility can be increased by gentle heating.[4]

-

Solvent Purity: The presence of water or other impurities in the organic solvent can affect solubility. For applications involving the thiol group, anhydrous solvents are recommended to prevent oxidation.[2]

-

Compound Purity: Impurities in the this compound sample can also impact its solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (high purity, anhydrous where necessary)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, RI)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid (or liquid phase) is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the filtered supernatant from the solubility experiment under the same HPLC conditions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

-

-

Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a versatile linker with favorable solubility in a wide range of common organic solvents, a characteristic imparted by its hydrophilic PEG4 spacer. While precise quantitative data is not widely published, its expected solubility profile makes it a highly adaptable tool for researchers in drug development and bioconjugation. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. Careful consideration of factors such as solvent purity and temperature will ensure accurate and reproducible results.

References

- 1. This compound, 90952-27-5 | BroadPharm [broadpharm.com]

- 2. This compound, CAS 90952-27-5 | AxisPharm [axispharm.com]

- 3. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]

- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. interchim.fr [interchim.fr]

The Core Principles of Thiol-PEG4-Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of Thiol-PEG4-alcohol, a heterobifunctional crosslinker pivotal in bioconjugation, drug delivery, and materials science. We will delve into its chemical properties, reactivity, and provide generalized experimental protocols for its effective use.

Introduction to this compound

This compound, also known as 1-Mercapto-11-hydroxy-3,6,9-trioxaundecane, is a versatile chemical linker featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group connected by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2][3] This unique structure imparts several advantageous properties, making it a valuable tool in various scientific disciplines. The PEG4 spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linkage between conjugated molecules.[1][2][4]

The thiol group offers a reactive handle for covalent attachment to specific functional groups, while the hydroxyl group can be further modified or used as an attachment point for other molecules.[1][5] This dual functionality allows for orthogonal conjugation strategies, where each end of the linker can be reacted independently.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Name | 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-ethanol | [6] |

| Synonyms | HS-PEG4-OH, 1-Mercapto-11-hydroxy-3,6,9-trioxaundecane | [3][7] |

| CAS Number | 90952-27-5 | [4][6] |

| Molecular Formula | C8H18O4S | [4][6] |

| Molecular Weight | 210.29 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity | Typically ≥95% | [4][8] |

| Storage Conditions | Store at -20°C, protected from moisture and light. For long-term storage in solvent, -80°C is recommended. | [1][4][6] |

Core Applications

The unique properties of this compound lend it to a wide range of applications:

-

Bioconjugation: The selective reactivity of the thiol group allows for the conjugation of biomolecules such as proteins, peptides, and oligonucleotides.[1]

-

Drug Delivery: It is used in the development of drug delivery systems, including antibody-drug conjugates (ADCs), micelles, liposomes, and nanoparticles, to improve drug solubility, stability, and circulation time.[1][5][9]

-

PROTACs: this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[7][10]

-

Surface Modification: The thiol group can bind to metal surfaces like gold, silver, and quantum dots, enabling the functionalization of these materials with a hydrophilic PEG layer and a terminal hydroxyl group for further modification.[2][4][11]

-

Probe Development: It is utilized in the creation of diagnostic probes and imaging agents.[1]

Key Reactions and Experimental Protocols

The utility of this compound stems from the distinct reactivity of its terminal functional groups.

Thiol Group Reactions

The thiol group is nucleophilic and readily reacts with various electrophilic partners.

This is one of the most common methods for bioconjugation. The thiol group reacts with a maleimide (B117702) moiety to form a stable thioether bond.

Generalized Experimental Protocol:

-

Dissolve: Dissolve the maleimide-functionalized molecule and this compound in a suitable buffer, typically a phosphate (B84403) buffer (e.g., PBS) at pH 6.5-7.5. The use of organic co-solvents like DMF or DMSO may be necessary if the molecules have low aqueous solubility.

-

React: Mix the reactants at a slight molar excess of the maleimide-containing molecule. The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.

-

Quench (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any excess maleimide.

-

Purify: The resulting conjugate can be purified using size exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.

Logical Workflow for Thiol-Maleimide Conjugation

Caption: Workflow for conjugating this compound to a maleimide-activated molecule.

The thiol group has a strong affinity for gold surfaces, forming a self-assembled monolayer (SAM).

Generalized Experimental Protocol:

-

Clean: Thoroughly clean the gold surface using piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

-

Prepare Solution: Prepare a dilute solution of this compound (e.g., 1-10 mM) in a suitable solvent like ethanol (B145695) or isopropanol.

-

Incubate: Immerse the cleaned gold substrate in the this compound solution. The incubation time can range from a few hours to overnight at room temperature to allow for the formation of a well-ordered SAM.

-